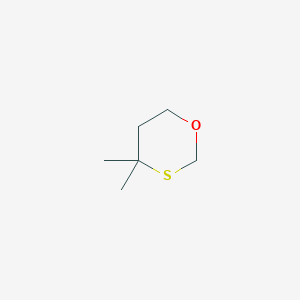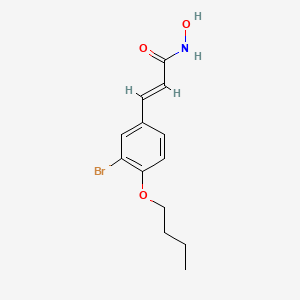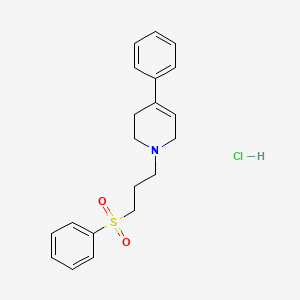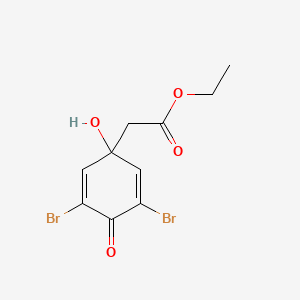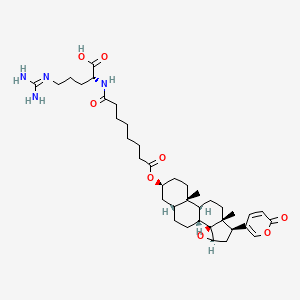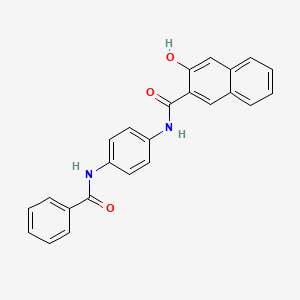![molecular formula C11H18S2 B14687548 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane] CAS No. 28640-49-5](/img/structure/B14687548.png)
Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is a chemical compound characterized by a unique spirocyclic structure. This compound features a bicyclo[4.2.1]nonane core with a spiro linkage to a 1,3-dithiolane ring. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] typically involves the construction of the bicyclo[4.2.1]nonane core followed by the introduction of the 1,3-dithiolane ring. One common method involves the reaction of bicyclo[4.2.1]nonane derivatives with dithiolane precursors under specific conditions. For instance, the use of organic alkali and CuCl at low temperatures (e.g., -80°C to -70°C) can facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] may involve scalable synthetic routes that ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production. detailed industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spirocyclic structure and the dithiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the dithiolane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, with reagents such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species .
Aplicaciones Científicas De Investigación
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the molecular targets and pathways involved are ongoing and contribute to understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[bicyclo[4.2.1]nonane-7-spiro-2’-tetrahydrofuran]
- Bicyclo[4.3.0]nonane derivatives
- Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylic acid
Uniqueness
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is unique due to its specific spiro linkage and the presence of the dithiolane ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
28640-49-5 |
|---|---|
Fórmula molecular |
C11H18S2 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
spiro[1,3-dithiolane-2,9'-bicyclo[4.2.1]nonane] |
InChI |
InChI=1S/C11H18S2/c1-2-4-10-6-5-9(3-1)11(10)12-7-8-13-11/h9-10H,1-8H2 |
Clave InChI |
UNZNETIGNDOWIR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCC(C1)C23SCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


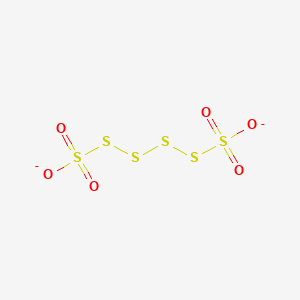
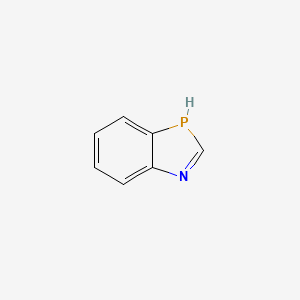
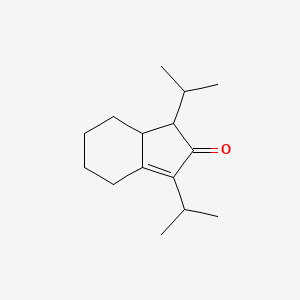
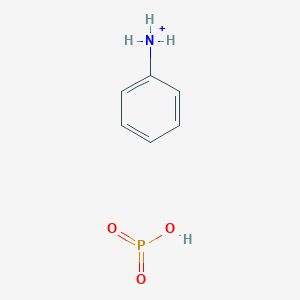
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
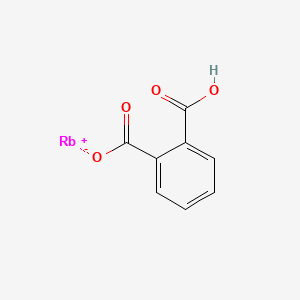
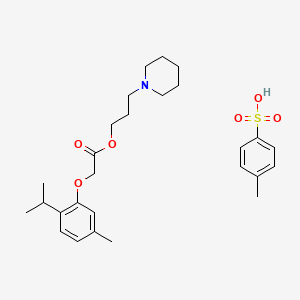
![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
